molecular formula C8H6ClFO2 B1334160 (4-Fluorophenoxy)acetyl chloride CAS No. 405-78-7

(4-Fluorophenoxy)acetyl chloride

Cat. No. B1334160
CAS RN: 405-78-7
M. Wt: 188.58 g/mol
InChI Key: VNOMNADZORCTGC-UHFFFAOYSA-N
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Description

“(4-Fluorophenoxy)acetyl chloride” is a chemical compound with the CAS Number: 405-78-7. It has a molecular weight of 188.59 . The compound appears as a yellow to brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of “(4-Fluorophenoxy)acetyl chloride” involves the reaction of p-fluorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.


Molecular Structure Analysis

The molecular formula of “(4-Fluorophenoxy)acetyl chloride” is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 .


Physical And Chemical Properties Analysis

“(4-Fluorophenoxy)acetyl chloride” has a refractive index of n20/D 1.512 (lit.) and a density of 1.259 g/mL at 25 °C (lit.) .

Scientific Research Applications

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a derivatization agent to improve the detection and quantification of various substances in complex mixtures using techniques like gas chromatography or mass spectrometry.

Each of these applications leverages the unique chemical properties of (4-Fluorophenoxy)acetyl chloride , such as its reactivity and the presence of a fluorine atom, to fulfill specific roles in scientific research and development .

Safety and Hazards

“(4-Fluorophenoxy)acetyl chloride” is a highly reactive compound and should be handled with caution. Exposure to moist air or water can lead to the release of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It’s also important to note that containers may explode when heated .

properties

IUPAC Name

2-(4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMNADZORCTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374635
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenoxy)acetyl chloride

CAS RN

405-78-7
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405-78-7
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (60 mL, 686 mmol) and dimethylformamide (DMF) (8 drops, cat.) were added to a stirred suspension of 2-(4-fluorophenoxy)ethanoic acid (97.3 g, 572 mmol) in dichloromethane (500 mL). After 22 hours, the mixture was concentrated under vacuum to obtain 108 g of 2-(4-fluorophenoxy)ethanoic acid chloride, a compound of formula (Y), as a yellow oil in quantitative yield; 1H NMR (CDCl3) δ 4.90 (s, 2H), 6.84 (m, 2H), 6.99 (m, 2H) ppm.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
97.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100 ml round bottom flask equipped with a magnetic stirrer, reflux condenser equipped with a connector to a 50% sodium hydroxide trap, 6.81 g (0.040 mole) para-fluorophenoxyacetic acid (the product of Example 2), 2.96 ml (0.044 mole) thionyl chloride, and about 40 ml toluene. The reaction mixture was stirred at reflux for two hours, allowed to cool to room temperature, and then concentrated to give 7.2 g of the product, a brwon liquid.
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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